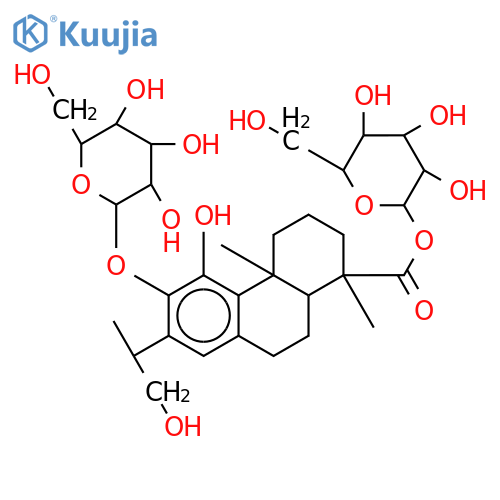Cas no 1011714-20-7 (19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene)

1011714-20-7 structure
商品名:19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene 化学的及び物理的性質
名前と識別子
-
- 19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene
- 1011714-20-7
- FS-8315
- CHEMBL448745
- AKOS040763509
- 19-O-D-Carboxyglucopyranosyl-12-O-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene
- CS-0928912
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aS,10aR)-5-hydroxy-7-[(2S)-1-hydroxypropan-2-yl]-1,4a-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate
- HY-N12547
-
- インチ: 1S/C32H48O15/c1-13(10-33)15-9-14-5-6-18-31(2,19(14)22(38)27(15)46-28-25(41)23(39)20(36)16(11-34)44-28)7-4-8-32(18,3)30(43)47-29-26(42)24(40)21(37)17(12-35)45-29/h9,13,16-18,20-21,23-26,28-29,33-42H,4-8,10-12H2,1-3H3
- InChIKey: KJRLDWGHZUUHJO-UHFFFAOYSA-N
- ほほえんだ: C12C(O)=C(OC3C(O)C(O)C(O)C(CO)O3)C(C(CO)C)=CC=1CCC1C2(C)CCCC1(C(OC1C(O)C(O)C(O)C(CO)O1)=O)C
計算された属性
- せいみつぶんしりょう: 672.29932082g/mol
- どういたいしつりょう: 672.29932082g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 10
- 水素結合受容体数: 15
- 重原子数: 47
- 回転可能化学結合数: 9
- 複雑さ: 1080
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 14
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 256Ų
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN95217-5mg |
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene |
1011714-20-7 | >95% | 5mg |
$318 | 2023-09-19 | |
| TargetMol Chemicals | TN6493-1 mL * 10 mM (in DMSO) |
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene |
1011714-20-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4650 | 2023-09-15 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6493-5 mg |
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene |
1011714-20-7 | 5mg |
¥3340.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN6493-5 mg |
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene |
1011714-20-7 | 98% | 5mg |
¥ 3,040 | 2023-07-11 | |
| ChemFaces | CFN95217-5mg |
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene |
1011714-20-7 | >95% | 5mg |
$318 | 2021-07-22 | |
| TargetMol Chemicals | TN6493-5mg |
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene |
1011714-20-7 | 98% | 5mg |
¥ 3040 | 2023-09-15 | |
| TargetMol Chemicals | TN6493-1 ml * 10 mm |
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene |
1011714-20-7 | 1 ml * 10 mm |
¥ 4650 | 2024-07-24 | ||
| TargetMol Chemicals | TN6493-5mg |
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene |
1011714-20-7 | 5mg |
¥ 3040 | 2024-07-24 | ||
| Key Organics Ltd | FS-8315-5mg |
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene |
1011714-20-7 | >95% | 5mg |
£434.59 | 2025-03-04 |
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene 関連文献
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
